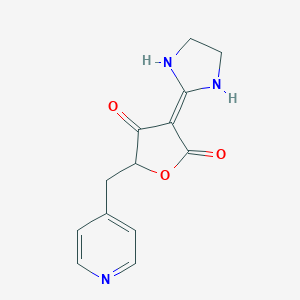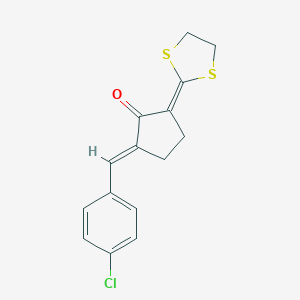![molecular formula C14H22O4S2 B290173 2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol](/img/structure/B290173.png)
2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is also known as Bis(2-{[2-(4-{2-[(2-hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethyl) ether, and it is synthesized through a complex process involving several chemical reactions. In
Mécanisme D'action
The mechanism of action of 2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inducing apoptosis and inhibiting cell proliferation. The anti-inflammatory and antioxidant properties of the compound may be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol has several biochemical and physiological effects. The compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, the compound has been shown to reduce inflammation and oxidative stress in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol in lab experiments is its potential therapeutic applications. The compound has been shown to have antitumor, anti-inflammatory, and antioxidant properties, which could be useful in the treatment of various diseases. However, one limitation of using the compound in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on 2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol. One direction is to further investigate the mechanism of action of the compound, particularly its ability to induce apoptosis and inhibit cell proliferation. Another direction is to explore the potential therapeutic applications of the compound in animal models of disease. Additionally, future research could focus on developing more efficient synthesis methods for the compound to make it more readily available for research purposes.
Méthodes De Synthèse
The synthesis of 2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol involves several chemical reactions. The starting material is 2,2'-dithiodiethanol, which is reacted with 4-chloro-2-(2-ethoxyethoxy)phenol in the presence of a base to form 2-{[2-(4-chloro-2-(2-ethoxyethoxy)phenoxy)ethyl]sulfanyl}ethanol. This intermediate is then reacted with 2-(2-bromoethoxy)ethanol in the presence of a base to form the final product, 2-{[2-(4-{2-[(2-hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol.
Applications De Recherche Scientifique
2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol has potential therapeutic applications in scientific research. The compound has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases.
Propriétés
Formule moléculaire |
C14H22O4S2 |
|---|---|
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
2-[2-[4-[2-(2-hydroxyethylsulfanyl)ethoxy]phenoxy]ethylsulfanyl]ethanol |
InChI |
InChI=1S/C14H22O4S2/c15-5-9-19-11-7-17-13-1-2-14(4-3-13)18-8-12-20-10-6-16/h1-4,15-16H,5-12H2 |
Clé InChI |
AGRVXMKYBHVFAQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCCSCCO)OCCSCCO |
SMILES canonique |
C1=CC(=CC=C1OCCSCCO)OCCSCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290090.png)
![1-[(9H-fluoren-9-yloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B290091.png)
![2-(5,10-Dihydro[1,3]dithiolo[4,5-c][2,5]benzodithiocin-2-ylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B290092.png)
![Methyl 2-(2,6-dioxo-4-phenylcyclohexylidene)-5-[(3-methylbenzyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290095.png)
![N-(4-bromo-2-ethylphenyl)-2-[(4,6-dimethoxy-4,5-dihydropyrimidin-2-yl)oxy]benzamide](/img/structure/B290098.png)
![(3-fluorophenyl)(phenyl)methanone O-{1-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-naphthoyl}oxime](/img/structure/B290099.png)

![6-(4-chlorophenyl)-N-naphthalen-1-yl-8-oxo-1,2,3,4,6,7-hexahydropyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B290103.png)



![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B290111.png)

